2-(4-Bromophenyl)tetrahydrofuran

Overview

Description

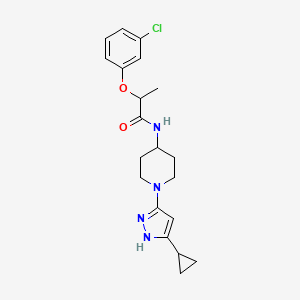

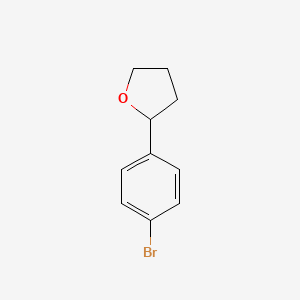

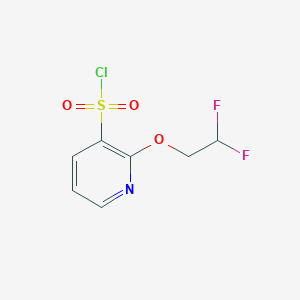

“2-(4-Bromophenyl)tetrahydrofuran” is a chemical compound with the molecular formula C10H11BrO . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The preparation of intermediate 1 involves charging a 10 L vessel under N2 with 4-bromoiodobenzene, 2-furanboronic acid, triphenylphosphine, tetra-n-butylammonium bromide, sodium carbonate, palladium on carbon 10%, tetrahydrofuran, and water .Molecular Structure Analysis

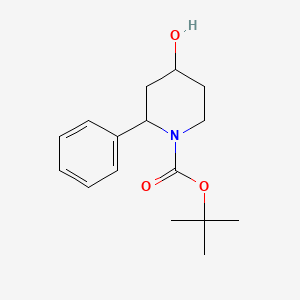

The molecular structure of “this compound” is represented by the InChI code1S/C10H11BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2 . This indicates the presence of a bromophenyl group attached to a tetrahydrofuran ring. Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 227.1 and is stored in a refrigerator .Scientific Research Applications

Synthesis and Reactivity

- 2-(4-Bromophenyl)tetrahydrofuran has been utilized in the synthesis of complex organic compounds. For instance, it played a role in the formation of N-arylselenet-2(2H)-imines from aryl isoselenocyanates and 4-diethylamino-3-butyn-2-one in tetrahydrofuran, leading to insights into the structural composition and reaction mechanisms of these compounds (Atanassov, Linden, & Heimgartner, 2004).

- It has also been involved in the stereoselective synthesis of tri- and tetrasubstituted tetrahydrofurans, demonstrating its role in generating compounds with various functional groups (Boev, Moskalenko, & Belopukhov, 2017).

Analytical Chemistry

- In the field of analytical chemistry, the compound has been used in a tetrahydrofuran-water mixture as a medium for polarographic studies of organic compounds, offering a reliable method for routine analyses of bi-phenyl and terphenyls (Silverman, Bradshaw, & Shideler, 1959).

Antifungal Activity

- Research on 3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones, including the 4-bromophenyl derivative, has shown significant in vitro activity against pathogenic yeasts and molds, indicating potential applications in antifungal treatments (Buchta et al., 2004).

Synthesis of Complex Molecules

- The compound has been used in the synthesis of complex molecules like 3-(4-Bromophenyl)-2-Phenyl-3,4-Dihydro-2H-Benzo[E][1,3,2]-Oxazaphosphinine, highlighting its utility in creating diverse chemical structures (Shukla, Rani, & Khan, 2013).

Application in Flavor and Aroma Chemistry

- Its role in the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors in the production of biologically active products like drugs, flavors, and agrochemicals, showcases its importance in flavor and aroma chemistry (Brenna et al., 2017).

Heavy Metal Analysis

- The compound has been utilized in the determination of trace lead, cadmium, and mercury by on-line column enrichment followed by RP-HPLC as metal-tetra-(4-bromophenyl)-porphyrin chelates, demonstrating its application in environmental analysis and heavy metal detection (Hu, Yang, Yin, & Yao, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-(4-Bromophenyl)tetrahydrofuran are currently unknown. This compound is a derivative of tetrahydrofuran, which is a common scaffold in many bioactive molecules . .

Mode of Action

It’s possible that the bromophenyl group could interact with biological targets, but without specific studies, it’s difficult to predict the exact interactions .

Pharmacokinetics

Therefore, its bioavailability and how these properties might impact its biological activity are currently unknown .

Result of Action

Without knowledge of its targets and mode of action, it’s difficult to predict its potential effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific studies on this compound, it’s challenging to predict how such factors might influence its activity .

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)tetrahydrofuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to interact with other biomolecules such as glutathione, a key antioxidant in cellular defense mechanisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer research, it has been demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes . Furthermore, this compound influences cell signaling pathways, particularly the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . The compound also affects gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This compound also acts as an agonist or antagonist for various receptors, influencing signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism . It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites that can be further conjugated and excreted from the body . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in different tissues . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

properties

IUPAC Name |

2-(4-bromophenyl)oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJWSBTVHIGHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194725-15-0 | |

| Record name | 2-(4-bromophenyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

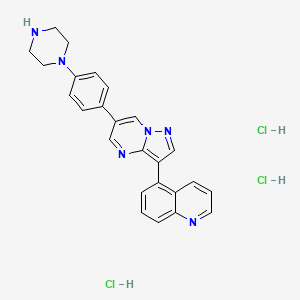

![2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2560221.png)

![4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2560225.png)